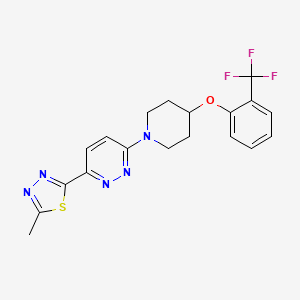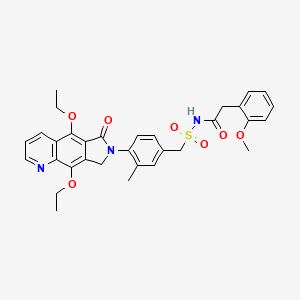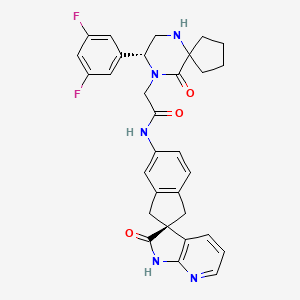
MK-3207
概要
説明
MK-3207は、強力で経口生物学的利用能の高いカルシトニン遺伝子関連ペプチド受容体拮抗薬です。主に偏頭痛の治療における可能性について調査されています。 この化合物は臨床試験で顕著な有効性を示しており、偏頭痛治療のための有望な候補となっています .
科学的研究の応用
MK-3207は、さまざまな分野での応用について広く研究されてきました。
化学: カルシトニン遺伝子関連ペプチド受容体拮抗薬の薬物動態と薬力学を研究するためのモデル化合物として役立ちます。
生物学: この化合物は、さまざまな生物学的プロセスにおけるカルシトニン遺伝子関連ペプチドの役割を調査するために使用されます。
医学: This compoundは、偏頭痛の病態生理に関与するカルシトニン遺伝子関連ペプチド受容体を阻害することにより、偏頭痛の治療に有望であることが示されています.
作用機序
MK-3207は、カルシトニン遺伝子関連ペプチド受容体に結合して阻害することで効果を発揮します。この受容体は、痛みのシグナル伝達と血管拡張に関与しており、これらはどちらも偏頭痛の病態生理における重要な要素です。 この受容体を阻害することにより、this compoundは偏頭痛に伴う血管拡張と痛みを軽減します .
類似の化合物との比較
This compoundは、カルシトニン遺伝子関連ペプチド受容体拮抗薬として知られる化合物のクラスに属し、"ゲパント"とも呼ばれます。類似の化合物には以下が含まれます。
- オルセゲパント(BIBN4096BS)
- テルケゲパント(MK-0974)
- リメゲパント(BMS-927711)
- ウブロゲパント(MK-1602)
- アトゲパント(MK-8031)
これらの化合物と比較して、this compoundはより高い効力と経口生物学的利用能を示しています。 また、半減期が長く、偏頭痛治療のより効果的な選択肢となっています .
Safety and Hazards
生化学分析
Biochemical Properties
MK-3207 is highly selective for the CGRP receptor, with an IC50 value of 0.12 nM and a Ki value of 0.024 nM . It interacts with the CGRP receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasodilation and pain transmission . This compound binds to the CGRP receptor and inhibits its activation by CGRP, thereby preventing the downstream signaling pathways that lead to migraine symptoms .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cells expressing the CGRP receptor. In human embryonic kidney (HEK293) cells stably expressing the human CGRP receptor, this compound effectively blocks CGRP-stimulated cyclic adenosine monophosphate (cAMP) responses . This inhibition of cAMP signaling is crucial for reducing the vasodilation and pain associated with migraines . Additionally, this compound has been observed to inhibit capsaicin-induced dermal vasodilation in rhesus monkeys, further demonstrating its efficacy in modulating CGRP receptor-mediated cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CGRP receptor, thereby preventing the receptor’s activation by CGRP . This binding is reversible and saturable, with a dissociation constant (KD) of 0.06 nM . This compound’s inhibition of the CGRP receptor leads to a decrease in cAMP production, which in turn reduces the vasodilatory and pain signaling pathways activated by CGRP . The compound’s high affinity and selectivity for the CGRP receptor make it an effective antagonist for the treatment of migraines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. In vitro studies have shown that this compound maintains its inhibitory effects on CGRP-stimulated cAMP responses for extended periods . In vivo studies in rhesus monkeys have also indicated that this compound produces a concentration-dependent inhibition of dermal vasodilation, with plasma concentrations required to block 50% and 90% of the blood flow increase being 0.8 nM and 7 nM, respectively . These findings suggest that this compound remains effective over time in both in vitro and in vivo settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In rhesus monkeys, intravenous administration of this compound at doses ranging from 0.3 to 60.6 µg/kg resulted in an exposure-dependent decrease in capsaicin-induced dermal vasodilation . Oral administration of this compound at a dose of 10 mg/kg showed a cerebrospinal fluid (CSF) to plasma ratio of 2 to 3% . Higher doses of this compound have been associated with potential liver toxicity, highlighting the importance of careful dosage optimization in clinical settings .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolic pathways involve the formation of various metabolites, some of which may contribute to its pharmacological effects . Additionally, this compound’s interaction with liver enzymes has been linked to potential hepatotoxicity at higher doses, emphasizing the need for monitoring liver function during treatment .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits a cerebrospinal fluid to plasma ratio of 2 to 3%, indicating limited penetration into the central nervous system . This compound’s distribution within peripheral tissues, such as the skin and blood vessels, is sufficient to exert its therapeutic effects on migraine symptoms . The compound’s transport and distribution are influenced by its binding to plasma proteins and its interaction with cellular transporters .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the CGRP receptor, which is expressed on the cell surface . This compound’s binding to the CGRP receptor on the cell membrane prevents the receptor’s activation by CGRP, thereby inhibiting downstream signaling pathways . The compound’s localization to the cell membrane is crucial for its efficacy in blocking CGRP receptor-mediated responses and alleviating migraine symptoms .
準備方法
MK-3207の合成には、薬物動態を改善するための極性官能基の導入を含む、いくつかのステップが含まれます。 合成における重要なステップの1つは、環状スルフィミデートの非対称水素化であり、アミン含有ベンジル性立体中心が導入されます . This compoundの工業生産方法は広く文書化されていませんが、合成経路は通常、高純度と収率を確保するために複数のステップを含みます .
化学反応の分析
MK-3207は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成できます。
還元: 還元反応は、化合物内の官能基を修飾するために使用できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
MK-3207 is part of a class of compounds known as calcitonin gene-related peptide receptor antagonists, also referred to as “gepants.” Similar compounds include:
- Olcegepant (BIBN4096BS)
- Telcagepant (MK-0974)
- Rimegepant (BMS-927711)
- Ubrogepant (MK-1602)
- Atogepant (MK-8031)
Compared to these compounds, this compound has shown higher potency and oral bioavailability. It also has a longer half-life, making it a more effective option for migraine treatment .
特性
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAANWYREOQRFB-SETSBSEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241931 | |
| Record name | MK 3207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957118-49-9 | |
| Record name | MK 3207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-3207 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12424 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK 3207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-3207 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MK-3207 interact with its target and what are the downstream effects?
A1: this compound acts as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , ] This interaction prevents CGRP from binding to its receptor, thereby inhibiting CGRP-mediated signaling pathways. [] CGRP is a neuropeptide heavily implicated in migraine pathophysiology, particularly in the activation of the trigeminovascular system and transmission of pain signals. [, ] By blocking CGRP receptors, this compound effectively disrupts this signaling cascade, leading to a reduction in migraine symptoms. [, , ]
Q2: What is the structure of this compound?
A2: this compound is a complex organic molecule with the following chemical name: 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide. [, ] A practical asymmetric synthesis of a key chiral piperazinone fragment of this compound has been reported. []
Q3: What is known about the Structure-Activity Relationship (SAR) of this compound?
A3: Research focusing on improving the pharmacokinetic properties of CGRP receptor antagonists led to the development of this compound. Scientists incorporated polar functionality into earlier generations of these antagonists, resulting in piperazinone analogs with enhanced solubility at acidic pH and increased oral bioavailability in monkeys. [] This optimization process ultimately culminated in the discovery of this compound, recognized as one of the most potent orally active CGRP receptor antagonists. []
Q4: What is the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound?
A5: this compound exhibits potent antagonism of human and rhesus monkey CGRP receptors in vitro, with a Ki of 0.024 nM. [] Importantly, it demonstrates high oral bioavailability. [, ] In rhesus monkeys, this compound effectively inhibits capsaicin-induced dermal vasodilation, a pharmacodynamic model for CGRP receptor antagonist activity. [, ] Plasma concentrations of 0.8 nM and 7 nM were required to block 50% and 90% of the blood flow increase, respectively. [] The cerebrospinal fluid/plasma ratio in rhesus monkeys was found to be 2-3%, indicating some degree of central nervous system penetration. []
Q5: How effective is this compound in vitro and in vivo?
A6: this compound demonstrates potent antagonism of CGRP receptors in vitro. [] In vivo, it effectively inhibits capsaicin-induced dermal vasodilation in rhesus monkeys, a model predictive of clinical efficacy in migraine. [, ] Furthermore, this compound was evaluated in a randomized, double-blind, placebo-controlled clinical trial for the acute treatment of migraine. [] The trial demonstrated a positive dose-response trend for pain freedom at two hours post-dose, achieving statistical significance for the 200 mg dose. []
Q6: Were there any significant findings regarding the toxicology and safety of this compound?
A7: While this compound demonstrated efficacy in clinical trials for acute migraine treatment, concerns regarding potential liver toxicity emerged during its development. [, , ] Subsequent research using the DILIsym platform, a quantitative systems toxicology approach, retrospectively predicted liver toxicity for this compound at the clinical trial doses. [] These findings, along with the experience of liver function test abnormalities in some patients, ultimately led to the discontinuation of this compound's clinical development. [, ]
Q7: What are the alternatives and substitutes to this compound?
A7: Due to the discontinuation of this compound, research efforts shifted towards developing other CGRP receptor antagonists with potentially improved safety profiles. Other "gepants" investigated for acute migraine treatment include:
- Telcagepant: Showed initial promise but was also discontinued due to concerns about liver toxicity with frequent use. [, , , ]
- Olcegepant: Development halted due to challenges in formulating a suitable oral dosage form. []
- BI 44370 TA: Demonstrated efficacy in a Phase 2 clinical trial. []
- BMS-927711: Showed promising results in a Phase 2b clinical trial for acute migraine treatment. []
Q8: What is the current status of this compound?
A9: this compound is not currently approved for clinical use. Despite demonstrating efficacy in clinical trials for acute migraine treatment, concerns about potential liver toxicity led to the discontinuation of its development. [, , ]
Q9: What are the key takeaways from the research on this compound?
A9: The research on this compound highlights several key points:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


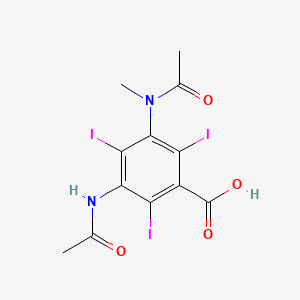
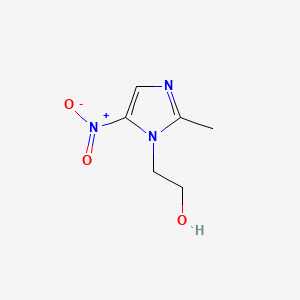
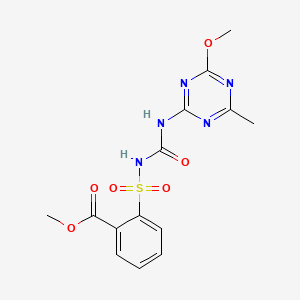
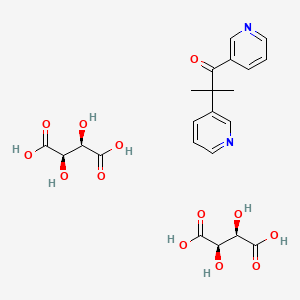
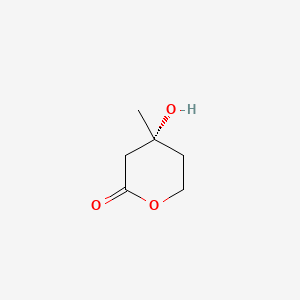
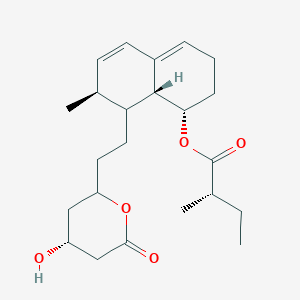
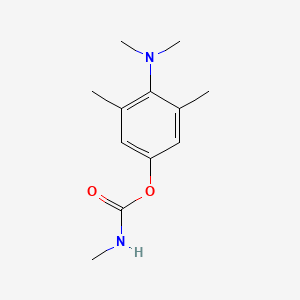
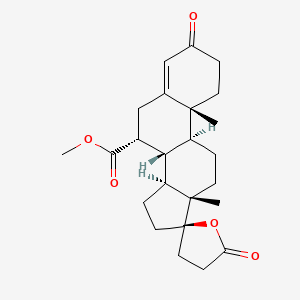
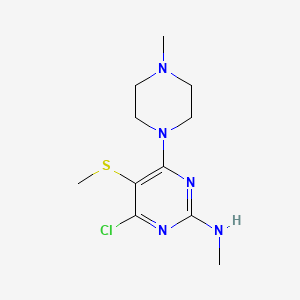
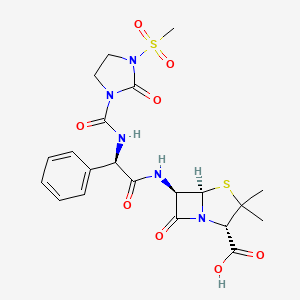
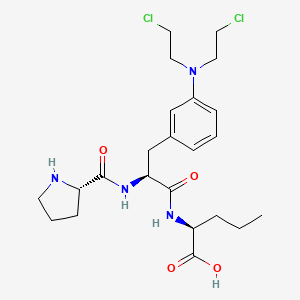
![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)
